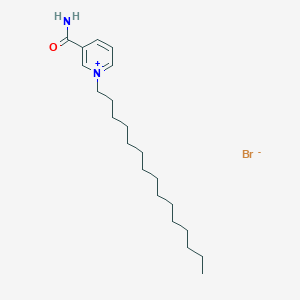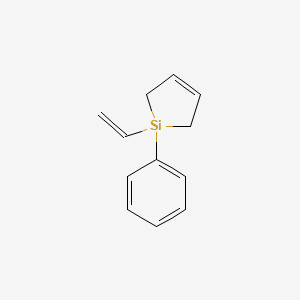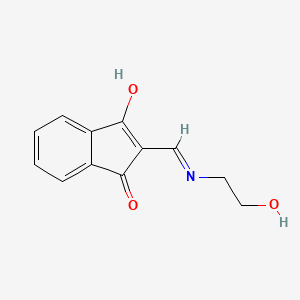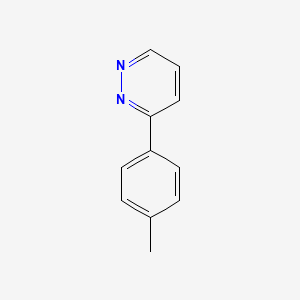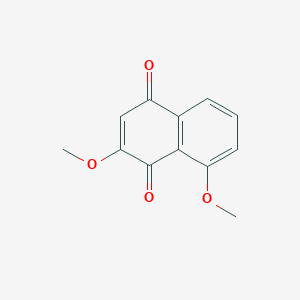
1,4-Naphthalenedione, 2,8-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2,8-dimethoxy- is a derivative of 1,4-naphthoquinone, characterized by the presence of two methoxy groups at the 2 and 8 positions of the naphthalene ring. This compound is known for its redox-cycling properties, which enable it to generate reactive oxygen species (ROS) within cells .
準備方法
The synthesis of 1,4-naphthalenedione, 2,8-dimethoxy- typically involves the methoxylation of 1,4-naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions usually include refluxing the mixture for several hours to ensure complete methoxylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
1,4-Naphthalenedione, 2,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Substitution: Methoxy groups can be substituted with other functional groups, such as halogens, to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,4-Naphthalenedione, 2,8-dimethoxy- has been extensively studied for its scientific research applications, including:
作用機序
The mechanism of action of 1,4-naphthalenedione, 2,8-dimethoxy- involves its redox-cycling properties, which enable it to generate ROS within cells . These ROS can induce oxidative stress, leading to various cellular responses such as apoptosis, necrosis, and changes in gene expression . The compound’s ability to modulate signal transduction pathways and mitochondrial function makes it a valuable tool in studying cellular processes and developing therapeutic agents .
類似化合物との比較
1,4-Naphthalenedione, 2,8-dimethoxy- can be compared with other similar compounds, such as:
2,3-Dimethoxynaphthalene-1,4-dione: This compound also has methoxy groups but at different positions, leading to variations in its chemical and biological properties.
2-Bromo-1,4-naphthoquinone: This derivative has a bromine atom instead of methoxy groups, which significantly alters its reactivity and applications.
The uniqueness of 1,4-naphthalenedione, 2,8-dimethoxy- lies in its specific substitution pattern, which imparts distinct redox properties and biological activities compared to its analogs .
特性
CAS番号 |
52280-74-7 |
|---|---|
分子式 |
C12H10O4 |
分子量 |
218.20 g/mol |
IUPAC名 |
2,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-9-5-3-4-7-8(13)6-10(16-2)12(14)11(7)9/h3-6H,1-2H3 |
InChIキー |
ZYXZKBLUVWGOEP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=O)C(=CC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
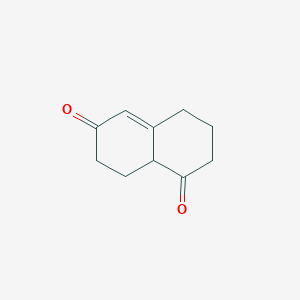
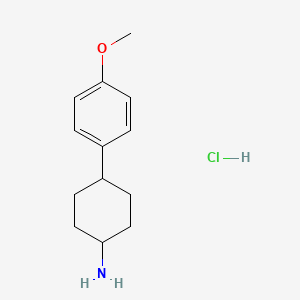
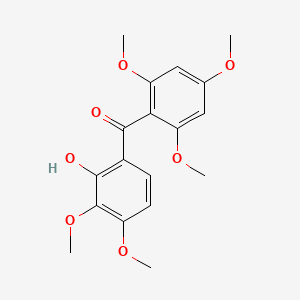
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

